6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the chromane family, which consists of compounds with a chromane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid typically involves multiple steps, starting with the construction of the chromane core One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the chromane ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogenation with palladium catalysts.
Substitution reactions can be carried out using nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural complexity allows for the exploration of new biological pathways and mechanisms.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which 6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
6-Methoxychromane-4-carboxylic acid: Lacks the cyclopropane ring.
6-Methoxyspiro[chromane-4,2'-pyrrolidine]-1'-carboxylic acid: Contains a pyrrolidine ring instead of cyclopropane.
6-Methoxyspiro[chromane-4,2'-piperidine]-1'-carboxylic acid: Contains a piperidine ring instead of cyclopropane.
Uniqueness: 6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties compared to similar compounds
Properties
IUPAC Name |
6-methoxyspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-16-8-2-3-11-9(6-8)13(4-5-17-11)7-10(13)12(14)15/h2-3,6,10H,4-5,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDAPGQFYAJKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC23CC3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.